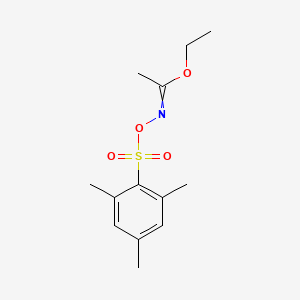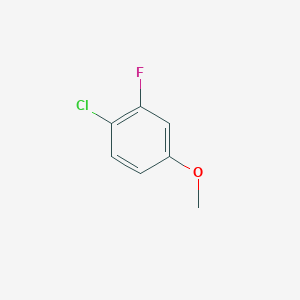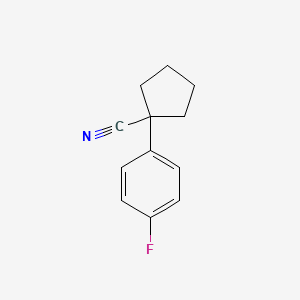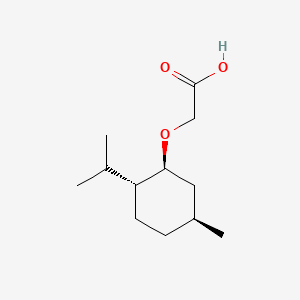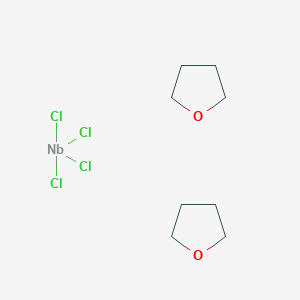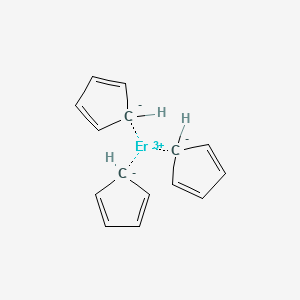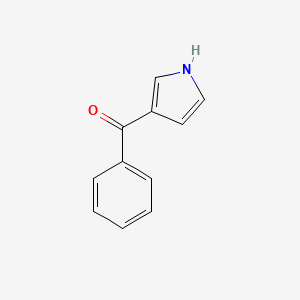
苯基(1H-吡咯-3-基)甲酮
描述
Phenyl(1H-pyrrol-3-yl)methanone, commonly referred to as PPM, is a heterocyclic compound composed of a pyrrole ring and a phenyl group. It is a colorless, volatile liquid that is soluble in organic solvents such as ethanol, acetone, and ethyl ether. PPM is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and flavors.
科学研究应用
合成和化学性质
- 一步合成:开发了一种用于吡咯衍生物(如 4-(叔丁基)-1H-吡咯-3-基甲酮)的高效一步合成工艺。此方法经济且使用苯乙酮和三甲基乙醛在 TosMIC 和温和碱 LiOH·H2O 存在下可产生良好的结果 (Kaur 和 Kumar,2018 年)。
生物化学应用
- 抗菌活性:某些吡咯衍生物,例如 (3-苯基-5-(1-苯基-3-芳基-1H-吡唑-4-基)-4,5-二氢-1H-吡唑-1-基)(吡啶-4-基)甲酮,已被合成并显示出显着的抗菌活性。这些化合物,特别是那些带有甲氧基的化合物,表现出很高的抗菌活性 (Kumar 等人,2012 年)。
酶抑制
- 蛋白酪氨酸激酶抑制活性:呋喃-2-基(苯基)甲酮衍生物已显示出有希望的体外蛋白酪氨酸激酶抑制活性,与参考化合物染料木黄酮相当甚至更好。这些发现表明潜在的治疗应用 (Zheng 等人,2011 年)。
抗癌潜力
- 潜在的抗癌剂:合成了新型 3-取代-4-(4-甲硫基苯基)-1H-吡咯衍生物并评估了其抗癌活性。一些衍生物对癌细胞表现出与紫杉醇相当的抗增殖活性,对正常细胞系的影响最小,表明其作为抗癌剂的潜力 (Lan 等人,2014 年)。
染料和光稳定性
- 荧光单偶氮分散染料:合成了基于苯基(1H-苯并咪唑-5-基)甲酮的荧光单偶氮分散染料,显示出红移吸收最大值并在远红光区发射。与报道的类似物相比,这些染料在染色聚酯和尼龙上表现出更好的光稳定性和升华牢度 (Jadhav 等人,2018 年)。
酶抑制和抗菌评价
- 合成和酶抑制分析:合成了 1-苯基-3-(噻吩-2-基)-1H-吡唑-5-甲酰胺衍生物并评估了其酶抑制活性。这些化合物对各种酶表现出显着的抑制活性,使其有望用于药理学研究 (Cetin 等人,2021 年)。
晶体结构分析
- 衍生物的晶体结构:通过 X 射线衍射确定了 (5-甲基-3-苯基-1H-吡唑-1-基)-[5-(对甲苯胺基)-2H-1,2,3-三唑-4-基]甲酮的晶体结构,提供了对这种化合物分子排列和键合的见解 (Cao 等人,2010 年)。
机理和计算研究
- 结构和机理见解:实现了苯基(2-苯基-2,3-二氢-1H-过二氢化嘧啶-2-基)甲酮的合成,并使用量子力学探究其形成机理,提供了对所涉及的化学反应和分子相互作用的见解 (Anga 等人,2014 年)。
光谱性质
- 对光谱性质的影响:研究了苯基甲酮衍生物的电子吸收、激发和荧光性质,表明这些化合物在各种溶剂中表现出双重荧光,电荷转移分离较弱。这些发现对于理解这些化合物的物理光学行为非常重要 (Al-Ansari,2016 年)。
新型合成
- 高度取代吡咯的合成:描述了一种使用纳米氧化铜作为多相纳米催化剂一步合成高度取代吡咯的方法。该方法突出了纳米技术在合成复杂有机化合物中的应用 (Saeidian 等人,2013 年)。
属性
IUPAC Name |
phenyl(1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNSKSWTLGZGAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378296 | |
| Record name | 3-Benzoylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl(1H-pyrrol-3-yl)methanone | |
CAS RN |
7126-41-2 | |
| Record name | 3-Benzoylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1586664.png)
![[3,3'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1586665.png)
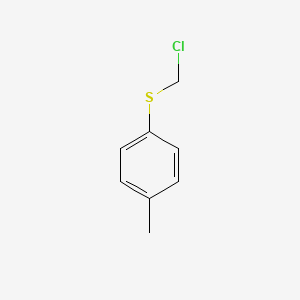
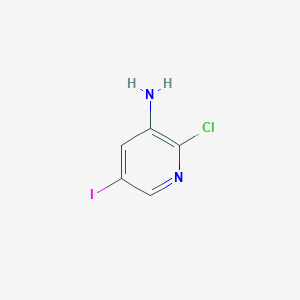
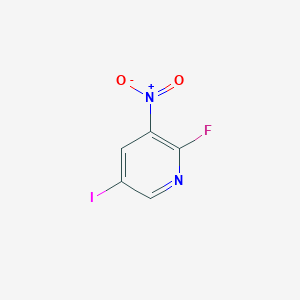

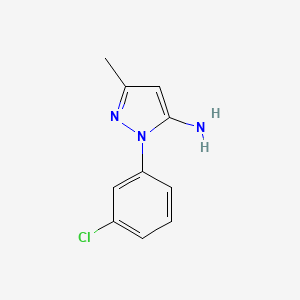
![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)
